[(2,4-Dichlorophenyl)methylidene]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid,2-[(2,4-dichlorophenyl)methylene]- is a chemical compound with the molecular formula C10H6Cl2O4. It is also known by other names such as (2,4-dichlorobenzylidene)malonic acid and [2,4-dichlorophenyl)methylidene]propanedioic acid . This compound is characterized by the presence of a propanedioic acid moiety linked to a 2,4-dichlorophenyl group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid,2-[(2,4-dichlorophenyl)methylene]- typically involves the condensation reaction between malonic acid and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the methylene bridge .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid,2-[(2,4-dichlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid,2-[(2,4-dichlorophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid,2-[(2,4-dichlorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A simpler analog without the dichlorophenyl group.
Benzylidene malonic acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness
Propanedioic acid,2-[(2,4-dichlorophenyl)methylene]- is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its simpler analogs .
Properties
CAS No. |
7460-40-4 |
---|---|
Molecular Formula |
C10H6Cl2O4 |
Molecular Weight |
261.05 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H6Cl2O4/c11-6-2-1-5(8(12)4-6)3-7(9(13)14)10(15)16/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
BLIKSCFFDFQFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.